REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:9]([Cl:10])=[CH:8][C:7](N)=[CH:6][C:5]=1[Cl:12].N([O-])=O.[Na+].[H+].[B-](F)(F)(F)[F:20]>Cl>[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:9]([Cl:10])=[CH:8][C:7]([F:20])=[CH:6][C:5]=1[Cl:12] |f:1.2,3.4|
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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COC(C1=C(C=C(C=C1Cl)N)Cl)=O
|
Name
|
|
Quantity
|
188 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
stirred for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 30 min at that temperature
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed successively with cold water, MeOH and ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The solid was then dried over conc. H2SO4 in a vacuum dessicator for a few days
|
Type
|
TEMPERATURE
|
Details
|
The solid was heated with a bunsen burner until all the solid
|
Type
|
DISTILLATION
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Details
|
The resulting fumes were collected over water (distilling apparatus)
|
Type
|
CUSTOM
|
Details
|
The product was then recovered with Et2O
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by preparative TLC (silica gel; eluent: hexane/AcOEt 50:1 to 20:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1Cl)F)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 241 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |